m-PEG4-propargyl

Description

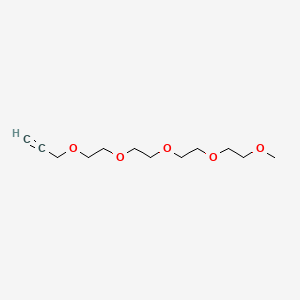

Nomenclature and Structural Characteristics of 2,5,8,11,14-Pentaoxaheptadec-16-yne

2,5,8,11,14-Pentaoxaheptadec-16-yne is a chemical compound with a linear structure composed of two key functional regions. Its systematic IUPAC name precisely maps out its atomic arrangement. The structure consists of a chain of five ether groups (pentaoxa) distributed along a seventeen-carbon backbone (heptadecane), terminating in a carbon-carbon triple bond (an alkyne) at position 16.

The molecule is often referred to by synonyms such as mPEG4-Alkyne, indicating it is a methoxy-capped oligo(ethylene glycol) with four repeating ethylene (B1197577) glycol units and a terminal alkyne group. chemimpex.com This nomenclature highlights its composition as a discrete poly(ethylene glycol) (PEG) derivative. The compound typically appears as a colorless to light yellow liquid. chemimpex.com

Its molecular formula is C₁₂H₂₂O₅, and it has a molecular weight of approximately 246.3 g/mol . chemimpex.comcookechem.com The presence of the hydrophilic polyether chain and the reactive alkyne group makes it a versatile linker molecule in chemical synthesis.

Table 1: Chemical Identifiers and Properties of 2,5,8,11,14-Pentaoxaheptadec-16-yne

| Identifier | Value |

|---|---|

| IUPAC Name | 2,5,8,11,14-Pentaoxaheptadec-16-yne |

| Synonyms | mPEG4-Alkyne |

| CAS Number | 1101668-39-6 chemimpex.com |

| Molecular Formula | C₁₂H₂₂O₅ chemimpex.comcookechem.com |

| Molecular Weight | 246.3 g/mol chemimpex.comcookechem.com |

| MDL Number | MFCD28155212 cookechem.com |

| PubChem ID | 86291528 chemimpex.com |

| Appearance | Colorless to light yellow liquid chemimpex.com |

Historical Context and Evolution of Research on Oligo(ethylene glycol) Alkynes

The development of oligo(ethylene glycol) (OEG) alkynes is rooted in the broader history of poly(ethylene glycol) (PEG) in biomedical and chemical research. For decades, PEG has been the standard for "PEGylation," a process where PEG chains are attached to drugs or nanoparticles to improve their solubility, stability, and circulation time in the bloodstream. researchgate.net

However, traditional PEG is a polydisperse mixture of polymers with varying chain lengths, which can lead to challenges in synthesis, purification, and can sometimes trigger unwanted immune responses. researchgate.net This recognition spurred significant research into the creation of monodisperse or discrete PEG (dPEG) molecules, which have a precisely defined structure and molecular weight. researchgate.net

The synthesis of these uniform OEG derivatives, such as those functionalized with terminal alkynes, represented a major advancement. acs.org Methods like the reiteration of Williamson's ether synthesis have been developed to produce OEG chains of specific lengths. nih.gov The introduction of a terminal alkyne group onto these OEG chains was a critical step, enabling their use in "click chemistry." This highly efficient and specific reaction chemistry has broadened the applications of OEGs far beyond simple PEGylation, allowing for their use as versatile linkers in complex molecular construction. acs.orgnih.gov

Significance of the Terminal Alkyne and Polyether Moieties in 2,5,8,11,14-Pentaoxaheptadec-16-yne

The utility of 2,5,8,11,14-Pentaoxaheptadec-16-yne stems directly from its bifunctional nature, combining a reactive alkyne group with a functional polyether chain.

Terminal Alkyne Moiety: The terminal alkyne group is a key functional handle for a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov The copper-catalyzed version of this reaction, known as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows the alkyne to react rapidly and specifically with molecules containing an azide (B81097) group. cookechem.comnih.gov This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov This makes the alkyne group invaluable for bioconjugation, such as labeling proteins and nucleic acids, and for synthesizing advanced materials and novel biomaterials. acs.orgnih.gov

Polyether Moiety: The oligo(ethylene glycol) chain imparts several beneficial properties. Its ether linkages make it highly hydrophilic, which significantly improves the water solubility of the molecules it is attached to. chemimpex.comscielo.br This is particularly useful in biomedical applications for delivering poorly soluble drugs. scielo.brchemimpex.com Furthermore, the OEG chain is known for the "PEG effect," which is its ability to resist non-specific adsorption of proteins and other biomolecules onto surfaces. scielo.br This "antifouling" property is attributed to the formation of a hydration layer around the OEG chains, which acts as a physical and energetic barrier to protein adhesion. scielo.br The flexibility and biocompatibility of the polyether chain also make it an ideal spacer in drug delivery systems and for surface modification. chemimpex.comresearchgate.net

Overview of Key Research Domains and Emerging Trends for 2,5,8,11,14-Pentaoxaheptadec-16-yne

The unique combination of a reactive alkyne and a biocompatible, hydrophilic spacer makes 2,5,8,11,14-Pentaoxaheptadec-16-yne a valuable tool in several research areas.

Key Research Domains:

Polymer Chemistry: This compound serves as a fundamental building block for creating advanced polymers. chemimpex.com It can be incorporated into polymer backbones or used as a side chain to impart flexibility, hydrophilicity, and other desirable properties for applications like coatings and adhesives. chemimpex.com

Biomedical Applications: In the biomedical field, its applications are extensive. It is used in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. chemimpex.comchemimpex.com The OEG chain's ability to form stable micelles is leveraged for encapsulating hydrophobic drugs. chemimpex.com It is also a component in the development of hydrogels for tissue engineering and as a linker for attaching biomolecules to biosensors. acs.orgmdpi.com

Materials Science and Nanotechnology: The molecule is used to functionalize surfaces, such as gold nanoparticles, to create stable, biocompatible coatings that resist protein fouling. researchgate.net This is crucial for developing materials intended for biological applications. The terminal alkyne allows for the precise attachment of other molecules to these surfaces via click chemistry. acs.org

Emerging Trends: A significant trend is the move towards using structurally precise, monodisperse OEG linkers like 2,5,8,11,14-Pentaoxaheptadec-16-yne instead of traditional, polydisperse PEGs. researchgate.net This shift is driven by the need for greater control and reproducibility in the synthesis of complex bioconjugates and materials, potentially reducing the immunogenicity associated with some PEGylated products. researchgate.netacs.org There is also growing interest in incorporating these molecules into "smart" materials, such as thermo-responsive polymers that change their properties in response to temperature changes. acs.orgmdpi.com

Future Perspectives and Research Directions for 2,5,8,11,14-Pentaoxaheptadec-16-yne

The future of research involving 2,5,8,11,14-Pentaoxaheptadec-16-yne and similar OEG derivatives is pointed towards greater complexity and functionality.

Future research is likely to focus on several key areas:

Advanced Drug Delivery Systems: Efforts will continue to design more sophisticated drug delivery vehicles. This includes developing OEG-based systems that can respond to specific biological triggers for targeted drug release.

Mechanism and Property Refinement: There is a need for deeper investigation into the fundamental mechanisms behind the "PEG effect" and other properties conferred by OEG chains. scielo.br A better understanding could lead to the design of molecules with even more enhanced antifouling and biocompatibility characteristics.

Development of Novel Biomaterials: The use of OEG alkynes in creating new biomaterials for regenerative medicine and tissue engineering is a promising frontier. researchgate.net This includes the synthesis of complex, physically crosslinked hydrogels and scaffolds that can mimic the natural cellular environment. researchgate.netnih.gov

Sustainability: A growing trend across the chemical industry is the push for sustainability. openpr.com Future research may explore the development of bio-based alternatives to traditional petroleum-derived OEG molecules, aligning with the increasing demand for greener chemical solutions. openpr.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 2,5,8,11,14-Pentaoxaheptadec-16-yne |

| Azide |

| Gold |

| Water |

| Ethylene Glycol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXHTXZSGABRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5,8,11,14 Pentaoxaheptadec 16 Yne

Established Synthetic Routes to 2,5,8,11,14-Pentaoxaheptadec-16-yne

The synthesis of 2,5,8,11,14-Pentaoxaheptadec-16-yne is primarily achieved through well-established organic reactions, offering reliable and scalable access to this important compound.

Multi-step Organic Reactions in the Synthesis of 2,5,8,11,14-Pentaoxaheptadec-16-yne

The most common and efficient method for the synthesis of 2,5,8,11,14-Pentaoxaheptadec-16-yne is a two-step process rooted in the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This classical reaction involves the formation of an ether from an organohalide and an alkoxide. masterorganicchemistry.comyoutube.comyoutube.com In this specific application, the synthesis commences with the selective functionalization of a commercially available starting material, tetraethylene glycol.

The initial step is the monotosylation of tetraethylene glycol . This reaction is crucial as it selectively activates one of the terminal hydroxyl groups of the symmetrical glycol, converting it into a good leaving group (tosylate). This is typically achieved by reacting tetraethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrochloric acid byproduct. Careful control of the stoichiometry is essential to maximize the yield of the desired monotosylated product and minimize the formation of the ditosylated byproduct.

The second step is the alkynylation of the resulting tetraethylene glycol monotosylate. The tosylated compound is treated with the sodium salt of propargyl alcohol (sodium propargylide). This nucleophile is typically generated in situ by reacting propargyl alcohol with a strong base, most commonly sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The propargylide then displaces the tosylate group in a classic SN2 reaction, forming the ether linkage and yielding the final product, 2,5,8,11,14-Pentaoxaheptadec-16-yne.

| Step | Reactants | Reagents | Solvent | Product |

| 1. Monotosylation | Tetraethylene glycol | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | Tetraethylene glycol monotosylate |

| 2. Alkynylation | Tetraethylene glycol monotosylate, Propargyl alcohol | Sodium hydride | Tetrahydrofuran | 2,5,8,11,14-Pentaoxaheptadec-16-yne |

Role of Ethylene (B1197577) Oxide in 2,5,8,11,14-Pentaoxaheptadec-16-yne Synthesis

Ethylene oxide is the fundamental building block from which the hydrophilic polyether chain of 2,5,8,11,14-Pentaoxaheptadec-16-yne is derived. The starting material for the synthesis, tetraethylene glycol, is produced through the oligomerization of ethylene oxide. This process involves the ring-opening polymerization of ethylene oxide, typically under basic or acidic catalysis. The reaction of ethylene oxide with water initially produces ethylene glycol. Subsequent additions of ethylene oxide molecules to ethylene glycol lead to the formation of diethylene glycol, triethylene glycol, tetraethylene glycol, and higher polyethylene (B3416737) glycols.

The production of a specific oligomer like tetraethylene glycol with high purity requires careful control of reaction conditions and subsequent purification, often by fractional distillation, to separate it from the resulting mixture of different PEG chain lengths. Therefore, while not a direct reactant in the final steps of the synthesis of 2,5,8,11,14-Pentaoxaheptadec-16-yne, ethylene oxide is the ultimate precursor to the "pentaoxa" portion of the molecule's backbone.

Synthetic Procedures for Functionalized Derivatives of 2,5,8,11,14-Pentaoxaheptadec-16-yne

The terminal alkyne of 2,5,8,11,14-Pentaoxaheptadec-16-yne is a versatile functional handle that allows for the creation of a wide array of more complex molecules. Common derivatizations include silylation and carbon-carbon bond-forming reactions.

Silylation of the terminal alkyne is a common strategy to protect this functional group during subsequent synthetic steps. The acidic proton of the terminal alkyne can be replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. This is typically achieved by treating the alkyne with a silyl chloride (e.g., TMSCl or TIPSCl) in the presence of a base like triethylamine or imidazole. The silyl protecting group can be readily removed later using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is extensively used to attach aromatic or vinylic moieties to the PEG spacer, enabling the synthesis of complex architectures for applications in materials science and medicinal chemistry.

Another approach to functionalized derivatives involves modifying the hydroxyl group of tetraethylene glycol before the alkynylation step. For instance, the hydroxyl group can be converted to other functional groups like amines or thiols, which can then be reacted with propargyl bromide or a similar propargylating agent to yield a PEG-alkyne with a different functional group at the other terminus. nih.govrsc.orguq.edu.au

Alkyne Click Chemistry Applications of 2,5,8,11,14-Pentaoxaheptadec-16-yne

The terminal alkyne group makes 2,5,8,11,14-Pentaoxaheptadec-16-yne an ideal substrate for "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and simple work-up procedures. The azide-alkyne cycloaddition is a cornerstone of click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2,5,8,11,14-Pentaoxaheptadec-16-yne

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govacs.org 2,5,8,11,14-Pentaoxaheptadec-16-yne is frequently employed in CuAAC reactions to introduce a hydrophilic and flexible PEG spacer into a target molecule. glenresearch.com This is particularly valuable in bioconjugation, where the attachment of a PEG linker can improve the solubility and pharmacokinetic properties of proteins, peptides, or other biomolecules. researchgate.net

The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) oxidation state and accelerate the reaction. glenresearch.com

| Alkyne Component | Azide Component | Catalyst System | Product Type |

| 2,5,8,11,14-Pentaoxaheptadec-16-yne | Azido-functionalized biomolecule | CuSO₄ / Sodium Ascorbate | PEGylated biomolecule conjugate |

| 2,5,8,11,14-Pentaoxaheptadec-16-yne | Small organic azide | Cu(I) source | Triazole-linked PEGylated small molecule |

| 2,5,8,11,14-Pentaoxaheptadec-16-yne | Azide-modified surface | CuSO₄ / Sodium Ascorbate / Ligand | PEG-functionalized material surface |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing 2,5,8,11,14-Pentaoxaheptadec-16-yne

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. It relies on the high ring strain of a cyclooctyne (B158145) to accelerate the reaction with an azide, thus obviating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.

Terminal alkynes, such as 2,5,8,11,14-Pentaoxaheptadec-16-yne, are not sufficiently reactive to participate directly in SPAAC. However, this molecule is structurally very relevant to SPAAC in several ways. For instance, the corresponding azido-terminated tetraethylene glycol, 1-azido-2,5,8,11,14-pentaoxaheptadecane, is a common reaction partner for strained alkynes in SPAAC. This azido-PEG derivative can be synthesized from tetraethylene glycol.

Alternatively, the hydroxyl group of tetraethylene glycol can be reacted with a strained alkyne that has been functionalized with a reactive group, such as a carboxylic acid or an activated ester, to create a PEGylated strained alkyne reagent. This reagent can then be used to label azide-containing molecules via SPAAC.

Therefore, while not a direct participant in its alkyne form, the 2,5,8,11,14-pentaoxaheptadecane scaffold is a key component in the design of reagents for SPAAC, providing a hydrophilic and flexible spacer.

Synthesis of Triazole-Linked Conjugates from 2,5,8,11,14-Pentaoxaheptadec-16-yne

The terminal alkyne group of 2,5,8,11,14-Pentaoxaheptadec-16-yne is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is renowned for its high efficiency, specificity, and biocompatibility. nih.govnih.gov The CuAAC reaction provides a straightforward method for covalently linking the poly(ethylene glycol) (PEG)-like chain of 2,5,8,11,14-Pentaoxaheptadec-16-yne to molecules containing an azide functional group.

The general protocol for this synthesis involves the reaction of 2,5,8,11,14-Pentaoxaheptadec-16-yne with an organic azide in the presence of a copper(I) catalyst. nih.gov The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.gov The reaction proceeds under mild conditions, often in aqueous solvent systems, making it suitable for a wide range of substrates, including sensitive biomolecules. nih.gov The resulting triazole ring is chemically stable and serves as a robust linker between the two conjugated moieties. While specific yields for reactions involving 2,5,8,11,14-Pentaoxaheptadec-16-yne are not extensively tabulated in the literature, the CuAAC reaction is generally known for its near-quantitative yields. springernature.com

Derivatization Strategies for 2,5,8,11,14-Pentaoxaheptadec-16-yne

Conjugation with Biomolecules via the Alkyne Moiety of 2,5,8,11,14-Pentaoxaheptadec-16-yne

The bioorthogonal nature of the CuAAC reaction makes 2,5,8,11,14-Pentaoxaheptadec-16-yne a valuable reagent for the PEGylation of biomolecules. nih.gov PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. mdpi.com By introducing an azide group into a specific site on a biomolecule (e.g., a protein, peptide, or nucleic acid), 2,5,8,11,14-Pentaoxaheptadec-16-yne can be selectively attached, yielding a bioconjugate with enhanced solubility, stability, and circulation half-life. nih.gov

For example, peptides can be functionalized with an azide group and subsequently reacted with 2,5,8,11,14-Pentaoxaheptadec-16-yne to create peptide-PEG conjugates. mdpi.com This strategy has been employed to attach targeting moieties to exosomes for drug delivery applications. mdpi.com The hydrophilic polyether chain of 2,5,8,11,14-Pentaoxaheptadec-16-yne can shield the conjugated biomolecule from proteolysis and reduce its immunogenicity. google.com

Modification of the Polyether Chain in 2,5,8,11,14-Pentaoxaheptadec-16-yne

While the primary reactive site of 2,5,8,11,14-Pentaoxaheptadec-16-yne is its terminal alkyne, the polyether chain can also be a target for modification, although this is less common. The hydroxyl group at the end of the related compound, tetraethylene glycol, can be functionalized through various reactions. For instance, enzymatic catalysis can be used for the transesterification of esters with the terminal hydroxyl group of poly(ethylene glycol)s, allowing for the introduction of new functional groups. nih.gov Similar strategies could potentially be applied to derivatives of 2,5,8,11,14-Pentaoxaheptadec-16-yne where the terminal methyl group is replaced with a hydroxyl or other reactive moiety. Additionally, copolymers can be synthesized by incorporating monomers with reactive side chains along the polyether backbone, which can then be modified post-polymerization. researchgate.netrsc.org

Synthesis of Amphiphilic Derivatives of 2,5,8,11,14-Pentaoxaheptadec-16-yne

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form various nanostructures such as micelles and vesicles. nih.gov 2,5,8,11,14-Pentaoxaheptadec-16-yne, with its hydrophilic polyether chain, can be converted into an amphiphilic derivative by attaching a hydrophobic moiety. This can be achieved by reacting the terminal alkyne with a hydrophobic molecule containing an azide group.

The resulting amphiphilic block copolymers can self-assemble into polymeric micelles, which are of great interest for drug delivery applications. nih.gov The hydrophobic core of the micelle can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides a stable interface with the aqueous environment, enhancing the drug's solubility and circulation time. researchgate.net The synthesis of such amphiphilic polymers can be achieved through click polymerization or by attaching a pre-formed hydrophobic block to the alkyne terminus of 2,5,8,11,14-Pentaoxaheptadec-16-yne. nih.gov

Reaction Mechanisms and Kinetics Involving 2,5,8,11,14-Pentaoxaheptadec-16-yne

Kinetic Studies of Binding Processes with 2,5,8,11,14-Pentaoxaheptadec-16-yne Derivatives

The binding affinity of bioconjugates derived from 2,5,8,11,14-Pentaoxaheptadec-16-yne to their biological targets is a critical parameter for their function. While specific kinetic data for this compound's derivatives are not extensively documented, studies on similar triazole-linked glycoconjugates provide insights into the binding characteristics. For example, Surface Plasmon Resonance (SPR) has been used to determine the dissociation constants (K_D) of synthetic glycoconjugates binding to galectin-3, revealing high-affinity interactions in the micromolar to nanomolar range. nih.gov

The kinetics of the CuAAC reaction itself have been a subject of study, with the development of accelerating ligands that can significantly increase the reaction rate. nih.gov The rate of cycloaddition is influenced by factors such as the solvent, temperature, and the specific structure of the alkyne and azide reactants. unizar.es Detailed kinetic studies are essential for optimizing reaction conditions, particularly in bioconjugation where low reactant concentrations and physiological conditions are often required. nih.gov

Below is a representative data table illustrating the type of binding affinity data obtained for triazole-linked glycoconjugates, which serves as an example for the kind of studies that would be relevant for derivatives of 2,5,8,11,14-Pentaoxaheptadec-16-yne.

| Compound | Target | K_D (μM) |

| Glycoconjugate 2 | Galectin-3 | 7.96 |

| Glycoconjugate 4 | Galectin-3 | 4.56 |

| Divalent Lactoside 7 | Galectin-3 | 0.15 (K_D1) / 19 (K_D2) |

| Data sourced from a study on synthetic 1,2,3-triazole-linked glycoconjugates. nih.gov |

Investigation of Selectivity and Binding Affinity in 2,5,8,11,14-Pentaoxaheptadec-16-yne Reactions

The unique structural characteristics of 2,5,8,11,14-pentaoxaheptadec-16-yne, featuring a flexible oligo(ethylene glycol) chain and a terminal alkyne group, play a significant role in its chemical transformations, particularly in reactions involving molecular recognition. The five ether oxygen atoms can coordinate with cations, while the alkyne terminus offers a site for covalent modification, such as in click chemistry reactions. The interplay between these features governs the selectivity and binding affinity of the molecule in various chemical processes.

The oligo(ethylene glycol) backbone of 2,5,8,11,14-pentaoxaheptadec-16-yne is known to interact with various metal cations. This interaction is primarily driven by the electrostatic and induction forces between the electron-rich oxygen atoms of the ether linkages and the positive charge of the cation. nih.gov The flexibility of the open-chain structure allows it to wrap around a cation, forming a stable complex. rsc.org The stability and selectivity of these complexes are highly dependent on the nature of the cation, including its size and charge. nih.gov

Theoretical studies on similar, shorter oligo(ethylene glycol) dimethyl ethers (glymes) provide valuable insights into the binding behavior that can be extrapolated to 2,5,8,11,14-pentaoxaheptadec-16-yne. For instance, calculations of the stabilization energies for the formation of cation-glyme complexes show a clear trend in binding affinity. nih.gov Generally, divalent cations such as Mg²⁺ and Ca²⁺ exhibit significantly stronger interactions than monovalent alkali metal cations like Li⁺, Na⁺, and K⁺, which is attributed to the greater electrostatic attraction. nih.gov

Among the alkali metals, the binding affinity is influenced by the match between the cation's ionic radius and the optimal cavity size that the flexible glyme chain can create. Computational studies on triglyme (B29127) (G3) and tetraglyme (B29129) (G4), which are structurally related to the pentaethylene glycol core of the target molecule, have quantified these interactions. The stabilization energies (Eform), which indicate the strength of the binding, show that for tetraglyme (G4), the affinity for alkali metals decreases with increasing ionic radius (Li⁺ > Na⁺ > K⁺). nih.gov This suggests that the smaller lithium ion can be more effectively solvated by the oxygen atoms of the glyme chain.

The investigation of selectivity extends to the molecule's participation in host-guest chemistry. The oligo(ethylene glycol) chain can encapsulate small molecules within its flexible structure, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. The terminal alkyne allows for the conjugation of this binding motif to larger structures or surfaces, enabling the development of materials with specific recognition capabilities.

The following table summarizes the calculated stabilization energies for the formation of complexes between various cations and tetraglyme (G4), a close structural analog to the polyether chain of 2,5,8,11,14-pentaoxaheptadec-16-yne. These values provide a quantitative basis for understanding the selectivity of such open-chain polyethers.

| Cation | Ionic Radius (Å) | Stabilization Energy (Eform) with Tetraglyme (kcal/mol) nih.gov |

|---|---|---|

| Li⁺ | 0.76 | -107.7 |

| Na⁺ | 1.02 | -76.3 |

| K⁺ | 1.38 | -60.9 |

| Mg²⁺ | 0.72 | -288.3 |

| Ca²⁺ | 1.00 | -215.0 |

Advanced Applications of 2,5,8,11,14 Pentaoxaheptadec 16 Yne in Chemical and Materials Science

Polymer Chemistry and Macromolecular Engineering with 2,5,8,11,14-Pentaoxaheptadec-16-yne

In the field of polymer science, 2,5,8,11,14-Pentaoxaheptadec-16-yne serves as a critical building block for designing and synthesizing polymers with precisely controlled architectures and properties. Its utility stems from the ability of its terminal alkyne group to participate in highly efficient and specific chemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". biochempeg.comnih.govmdpi.comsigmaaldrich.com

2,5,8,11,14-Pentaoxaheptadec-16-yne is utilized as a foundational component for creating advanced polymers with enhanced characteristics such as improved flexibility and durability. biochempeg.com The incorporation of the PEG segment imparts specific properties to the final polymer, such as increased water solubility, biocompatibility, and altered thermal properties. biochempeg.com The alkyne terminus provides a reactive handle for further modification, allowing for the modular construction of well-defined and complex polymer topologies. sigmaaldrich.com This dual functionality enables chemists to tailor macromolecules for specific applications, ranging from biomedical devices to advanced coatings. biochempeg.comsigmaaldrich.com

A primary application of 2,5,8,11,14-Pentaoxaheptadec-16-yne is in the synthesis of graft and block copolymers through click chemistry. biochempeg.combiochempeg.com The "grafting-onto" method is a common strategy where a pre-formed polymer backbone containing pendant azide (B81097) groups is reacted with an excess of an alkyne-terminated molecule like mPEG4-Alkyne. mdpi.comnih.govrsc.org The CuAAC reaction facilitates the covalent attachment of the PEG chains onto the polymer backbone, yielding a well-defined graft copolymer. mdpi.com

This approach allows for the combination of polymers with disparate properties. For example, a hydrophobic polymer backbone can be modified with hydrophilic PEG side chains, resulting in an amphiphilic graft copolymer that can self-assemble into micelles or other nanostructures in aqueous environments. nih.gov This methodology has been successfully used to create complex architectures, such as block copolymer brushes, by combining click chemistry with controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT). mdpi.com

| Polymer Type | Synthesis Method | Key Reactants | Resulting Architecture | Reference |

| Graft Copolymer | "Grafting-onto" via CuAAC | Azide-functionalized polymer backbone, Alkyne-terminated PEG (e.g., 2,5,8,11,14-Pentaoxaheptadec-16-yne) | Polymer backbone with covalently attached PEG side chains | mdpi.comnih.govrsc.org |

| Block Copolymer | CuAAC Coupling | Azide-terminated polymer, Alkyne-terminated polymer | Linear chain of two distinct polymer blocks linked by a triazole ring | nih.govsigmaaldrich.com |

| Block Copolymer Brush | RAFT & CuAAC | Azide-functionalized backbone, Alkyne-terminated block copolymer | A polymer backbone with block copolymer chains grafted onto it | mdpi.com |

The terminal alkyne group of 2,5,8,11,14-Pentaoxaheptadec-16-yne is also instrumental in the formation of cross-linked polymeric networks, such as hydrogels. sigmaaldrich.com These networks are created by covalently linking polymer chains together. One effective method is the photoinitiated thiol-yne reaction, where an alkyne-functionalized polymer is reacted with a dithiol cross-linking agent under UV irradiation. nih.govresearchgate.net This reaction proceeds rapidly and is less sensitive to oxygen than many other photopolymerization reactions. nih.gov

Alternatively, cross-linking can be achieved via the CuAAC reaction by reacting polymers containing multiple alkyne groups (which can be introduced using monomers derived from 2,5,8,11,14-Pentaoxaheptadec-16-yne) with molecules containing two or more azide groups. nih.govresearchgate.net By controlling the concentration of the alkyne groups and the cross-linking agent, the mechanical properties and swelling behavior of the resulting network can be precisely tuned. nih.gov Such cross-linked PEG networks are of particular interest for biomedical applications due to their ability to resist non-specific protein adsorption and cell attachment. nih.gov

Materials Science Applications of 2,5,8,11,14-Pentaoxaheptadec-16-yne

The unique properties imparted by the PEG and alkyne moieties make this compound valuable in various materials science contexts, from functional surface coatings to formulation science.

2,5,8,11,14-Pentaoxaheptadec-16-yne is a valuable component in the formulation of advanced coatings and adhesives. biochempeg.com When incorporated into a polymer that forms the basis of a coating, the PEG chains can migrate to the surface, creating a hydrophilic, protein-resistant layer. This is highly desirable for creating anti-fouling surfaces in marine applications or biomedical implants. The ability to form cross-linked networks, as described previously, contributes to the creation of durable and robust coating films. nih.govnih.gov The alkyne group offers a point of attachment for other functional molecules, allowing for the creation of coatings with tailored surface properties, such as specific ligand binding or antimicrobial activity.

The molecular structure of 2,5,8,11,14-Pentaoxaheptadec-16-yne, which features a water-soluble PEG chain and a more hydrophobic alkyne-terminated tail, gives it inherent amphiphilic character. This allows it to function as a surfactant, emulsifier, or dispersant. nih.gov Furthermore, the block copolymers synthesized using this molecule are often designed specifically for these roles. nih.gov For instance, an amphiphilic block copolymer can stabilize oil-in-water emulsions by orienting at the oil-water interface, with the hydrophilic PEG block extending into the water phase and the hydrophobic block residing in the oil phase. This capability is crucial in formulations for paints, cosmetics, and various industrial processes.

| Property / Application | Relevant Structural Feature | Mechanism of Action |

| Advanced Polymer Building Block | Terminal Alkyne Group | Enables covalent modification and construction of complex architectures via "click chemistry". mdpi.comsigmaaldrich.com |

| Polyethylene (B3416737) Glycol (PEG) Chain | Imparts hydrophilicity, biocompatibility, and flexibility to the final polymer. biochempeg.com | |

| Coatings & Adhesives | Polyethylene Glycol (PEG) Chain | Provides anti-fouling and protein-resistant surface properties. |

| Terminal Alkyne Group | Allows for cross-linking to enhance durability and for post-functionalization of the surface. nih.govnih.gov | |

| Surfactants & Emulsifiers | Amphiphilic Nature (Hydrophilic PEG + Hydrophobic Tail) | Reduces interfacial tension between immiscible phases, stabilizing emulsions and dispersions. nih.gov |

Nanotechnology Applications of 2,5,8,11,14-Pentaoxaheptadec-16-yne

The dual functionality of 2,5,8,11,14-Pentaoxaheptadec-16-yne, combining a hydrophilic chain with a reactive alkyne terminus, makes it a versatile tool in the field of nanotechnology. Its oligo(ethylene glycol) segment imparts water solubility and biocompatibility to nanomaterials, while the alkyne group provides a convenient handle for covalent attachment via "click chemistry" and other alkyne-based reactions.

In the synthesis of nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), surface ligands are crucial for controlling growth, preventing aggregation, and imparting desired surface properties. While direct studies employing 2,5,8,11,14-Pentaoxaheptadec-16-yne are not extensively documented, its structural analogues, alkyne-terminated oligo(ethylene glycol)s, are utilized as stabilizing agents. The oligo(ethylene glycol) chain can act as a capping agent, controlling the size and dispersity of the nanoparticles during their formation. The terminal alkyne group remains available on the nanoparticle surface for subsequent functionalization.

For instance, in the synthesis of gold nanoparticles, a related compound, an oligo(ethylene glycol)-terminated thiol, is often used to form a self-assembled monolayer on the gold surface. The ethylene (B1197577) glycol units prevent aggregation and provide a hydrophilic exterior. The presence of a terminal alkyne, as in 2,5,8,11,14-Pentaoxaheptadec-16-yne, would offer the advantage of post-synthetic modification.

Table 1: Illustrative Examples of Nanoparticle Synthesis with Oligo(ethylene glycol)-based Ligands

| Nanoparticle Type | Ligand Structure | Role of Ligand | Resulting Nanoparticle Characteristics |

| Gold Nanoparticles (AuNPs) | HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH | Capping agent, stabilizer | Monodisperse, water-soluble, biocompatible |

| Quantum Dots (QDs) | HS-(CH₂)₂-CONH-(CH₂CH₂O)n-Alkyne | Surface passivation, functional handle | Enhanced photostability, available for click chemistry |

| Magnetic Nanoparticles (Fe₃O₄) | Dopamine-PEG-Alkyne | Surface coating, stabilizer | Improved colloidal stability, bio-conjugatable |

This table presents data for structurally similar oligo(ethylene glycol) ligands to illustrate the potential roles of 2,5,8,11,14-Pentaoxaheptadec-16-yne.

The terminal alkyne of 2,5,8,11,14-Pentaoxaheptadec-16-yne is particularly valuable for the surface modification of nanomaterials through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.

Nanomaterials such as quantum dots, carbon nanotubes, and liposomes can be functionalized with azide-bearing molecules of interest, including fluorescent dyes, targeting ligands (e.g., peptides, antibodies), and drug molecules. Subsequent reaction with 2,5,8,11,14-Pentaoxaheptadec-16-yne would tether the hydrophilic oligo(ethylene glycol) chain to the nanomaterial surface. This process, often referred to as PEGylation, is known to enhance the biocompatibility, reduce non-specific protein adsorption, and increase the circulation half-life of nanomaterials in biological systems. nih.gov

Table 2: Representative Data on Surface Modification of Quantum Dots with PEG Ligands

| Quantum Dot Core/Shell | Surface Ligand | Modification Strategy | Effect of Modification |

| CdSe/ZnS | Alkyne-PEG-COOH | Azide-alkyne click chemistry | Increased hydrophilicity, reduced cytotoxicity |

| InP/ZnS | Thiol-PEG-Alkyne | Ligand exchange followed by click reaction | Improved colloidal stability, bio-conjugation ready |

| PbS | Silane-PEG-Alkyne | Silanization followed by click reaction | Enhanced biocompatibility, longer blood circulation time |

This table provides illustrative data for PEGylated quantum dots to demonstrate the potential impact of modification with 2,5,8,11,14-Pentaoxaheptadec-16-yne conjugates.

Catalysis and Supramolecular Chemistry Involving 2,5,8,11,14-Pentaoxaheptadec-16-yne

The distinct structural features of 2,5,8,11,14-Pentaoxaheptadec-16-yne also lend themselves to applications in the fields of catalysis and supramolecular chemistry, where molecular design and non-covalent interactions are paramount.

In metal-catalyzed reactions, the ligand coordinated to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. The oligo(ethylene glycol) chain of 2,5,8,11,14-Pentaoxaheptadec-16-yne can be incorporated into ligand scaffolds to enhance the catalyst's solubility in specific solvents, including water, which is a desirable feature for green chemistry applications.

The terminal alkyne can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. Alternatively, the alkyne can be a precursor to more complex coordinating groups. For example, it can undergo a cycloaddition reaction to form a triazole ring, which is a known coordinating moiety for various transition metals. While specific catalysts based on 2,5,8,11,14-Pentaoxaheptadec-16-yne are not widely reported, the principles of ligand design suggest its potential in creating catalysts with tailored properties.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in solution to form well-defined nanostructures such as micelles and vesicles. By chemically modifying 2,5,8,11,14-Pentaoxaheptadec-16-yne, for instance by attaching a hydrophobic moiety to the alkyne terminus, an amphiphilic molecule can be created. The hydrophilic pentaoxaheptadecane chain would form the corona of the resulting micelle or the outer surface of the vesicle, ensuring water solubility and biocompatibility.

These self-assembled structures can encapsulate hydrophobic guest molecules, such as drugs or imaging agents, within their hydrophobic core, making them promising candidates for drug delivery systems. The size and morphology of the assemblies can often be tuned by varying the molecular structure of the amphiphile.

Table 3: Illustrative Critical Micelle Concentrations (CMC) of Amphiphilic PEG-based Block Copolymers

| Amphiphile Structure | Hydrophilic Block | Hydrophobic Block | CMC (mg/mL) |

| PEG-b-PFPE | PEG₂₀₀₀ | PFPE₁₂₀₀ | 0.1 |

| PEO-b-PEHOx | PEO | PEHOx | Varies with block length |

| PEG-b-PMTC | PEG | PMTC | Varies with chain length |

This table shows CMC values for related amphiphilic block copolymers to illustrate the self-assembly behavior that could be expected from derivatives of 2,5,8,11,14-Pentaoxaheptadec-16-yne. rsc.orgnih.govrsc.org

The oligo(ethylene glycol) chain of 2,5,8,11,14-Pentaoxaheptadec-16-yne can participate in host-guest interactions with macrocyclic host molecules such as cyclodextrins. The ethylene glycol units can be threaded through the cavity of α-cyclodextrin to form pseudorotaxanes. This type of molecular recognition is driven by hydrophobic and van der Waals interactions between the inner surface of the cyclodextrin (B1172386) cavity and the ethylene glycol chain.

By functionalizing the alkyne terminus of 2,5,8,11,14-Pentaoxaheptadec-16-yne with a bulky "stopper" group, a mechanically interlocked molecule known as a rotaxane can be formed. These systems are of fundamental interest in supramolecular chemistry and have potential applications in the development of molecular switches and machines. The binding affinity between the oligo(ethylene glycol) chain and the cyclodextrin host is a key parameter in the design of such systems.

Table 4: Representative Association Constants (Ka) for Host-Guest Complexes of PEG Derivatives

| Host | Guest | Ka (M⁻¹) |

| β-Cyclodextrin | Adamantane-PEG | ~10⁴ - 10⁵ |

| α-Cyclodextrin | Polyethylene Glycol (PEG) | ~10² - 10³ |

| Cucurbit mdpi.comuril | Ferrocene-PEG | ~10¹² |

This table provides illustrative association constants for related host-guest systems to indicate the potential for 2,5,8,11,14-Pentaoxaheptadec-16-yne derivatives to participate in such interactions.

Biomedical and Pharmaceutical Research with 2,5,8,11,14 Pentaoxaheptadec 16 Yne

Drug Delivery Systems and Pharmaceutical Formulations utilizing 2,5,8,11,14-Pentaoxaheptadec-16-yne

The unique amphiphilic nature of 2,5,8,11,14-Pentaoxaheptadec-16-yne, stemming from its polyethylene (B3416737) glycol (PEG) backbone and terminal alkyne group, makes it a valuable component in the design of advanced drug delivery systems. Its structure allows for the creation of formulations that can enhance the therapeutic efficacy of various medicinal compounds.

Enhancing Solubility and Bioavailability of Therapeutic Agents with 2,5,8,11,14-Pentaoxaheptadec-16-yne

By incorporating 2,5,8,11,14-Pentaoxaheptadec-16-yne into drug formulations, it is possible to increase the dissolution rate of poorly soluble drugs in gastrointestinal fluids, a critical factor for oral drug absorption. nih.govnih.gov This enhancement is a crucial step in ensuring that a sufficient concentration of the drug reaches systemic circulation to exert its desired pharmacological effect.

Formation of Stable Micelles for Drug Encapsulation by 2,5,8,11,14-Pentaoxaheptadec-16-yne

The amphiphilic properties of block copolymers containing 2,5,8,11,14-Pentaoxaheptadec-16-yne enable them to self-assemble in aqueous solutions to form micelles. chemimpex.com These micelles are nanosized, core-shell structures where the hydrophobic parts of the copolymers form the core, and the hydrophilic PEG chains form the outer shell. nih.gov

This structure is ideal for encapsulating hydrophobic drugs within the core, effectively shielding them from the aqueous environment and increasing their solubility. nih.govnih.gov The ability of 2,5,8,11,14-Pentaoxaheptadec-16-yne to form stable micelles is a promising avenue for pharmaceutical applications. chemimpex.com The stability of these micelles is crucial, as they must remain intact after administration and during circulation in the bloodstream to prevent the premature release of the encapsulated drug. nih.gov Strategies to enhance micelle stability, such as crosslinking within the core or shell, ensure that the drug is delivered effectively to the target site. nih.gov

| Micelle Characteristic | Role of 2,5,8,11,14-Pentaoxaheptadec-16-yne | Therapeutic Implication |

| Hydrophilic Shell | The pentaoxa (PEG) portion forms a hydrated outer layer. | Increases circulation time by avoiding immune system recognition. |

| Hydrophobic Core | Can be formed by attaching hydrophobic polymer blocks to the alkyne terminus. | Encapsulates poorly water-soluble drugs, increasing their payload. |

| Stability | Covalent crosslinking can be introduced via the terminal alkyne group. | Prevents premature drug release and ensures delivery to the target tissue. nih.gov |

| Size | Typically forms micelles in the nanometer range (<100 nm). | Allows for accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov |

Targeted Drug Delivery Strategies employing 2,5,8,11,14-Pentaoxaheptadec-16-yne Conjugates

The terminal alkyne group of 2,5,8,11,14-Pentaoxaheptadec-16-yne is a key functional handle for creating targeted drug delivery systems. This group allows for facile conjugation with targeting ligands—such as antibodies, peptides, or small molecules—through highly efficient "click" chemistry reactions, like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.govnih.gov

These polymer-drug conjugates (PDCs) can selectively bind to receptors that are overexpressed on the surface of diseased cells, such as cancer cells. nih.gov This active targeting strategy enhances the accumulation of the therapeutic agent at the desired site, thereby increasing its efficacy and reducing off-target side effects. nih.govnih.gov The PEG component of the conjugate serves to prolong the circulation half-life of the drug, allowing more time for it to reach its target. nih.gov

Bioconjugation and Bioimaging Applications of 2,5,8,11,14-Pentaoxaheptadec-16-yne

Beyond drug delivery, the versatile chemical properties of 2,5,8,11,14-Pentaoxaheptadec-16-yne, particularly its terminal alkyne, make it a valuable tool in bioconjugation and the development of probes for bioimaging.

Probes for Chemical Speciation and Detection

The ability to detect and quantify specific chemical species, especially toxic metal ions, in biological and environmental systems is of great importance. 2,5,8,11,14-Pentaoxaheptadec-16-yne serves as a critical building block in the synthesis of sophisticated molecular probes for this purpose.

Fluorogenic Probes for Metal Cation Detection (e.g., Hg2+, MeHg+) using 2,5,8,11,14-Pentaoxaheptadec-16-yne

Researchers have successfully synthesized novel fluorogenic probes for the detection and speciation of mercury ions (Hg²⁺) and methylmercury (B97897) (MeHg⁺) by incorporating 2,5,8,11,14-Pentaoxaheptadec-16-yne. nih.gov In one such design, the compound is attached to a fluorophore-receptor scaffold via a click reaction. nih.gov The pentaoxa chain is employed to solubilize the probe, facilitating its use in aqueous environments and for cell penetration. nih.gov

These probes operate on an OFF-ON mechanism, where they are initially non-fluorescent but exhibit a strong fluorescent signal upon binding to the target metal ion. nih.gov This turn-on response allows for sensitive and selective detection. By designing different probes with varying selectivity, it is possible to distinguish between different forms of mercury. For example, one probe might respond to both Hg²⁺ and MeHg⁺, while another responds only to Hg²⁺. nih.gov This dual-probe approach enables the chemical speciation of each analyte in a given sample. nih.gov

| Probe Component | Function | Research Finding |

| Fluorophore | Emits light upon excitation after binding to the target ion. | Probes have been designed that show enhanced fluorescence in the presence of specific mercury species. nih.gov |

| Receptor Unit | Selectively binds to the target metal cation (e.g., Hg²⁺). | The design of the binding site determines the selectivity for different metal ions. nih.govnih.gov |

| 2,5,8,11,14-Pentaoxaheptadec-16-yne | Acts as a solubilizing agent and a linker for bioconjugation. | Its inclusion is crucial for rendering the probes water-soluble and enabling cell penetration. nih.gov |

| Terminal Alkyne | Enables attachment to the probe scaffold via "click" chemistry. | Provides a versatile and efficient method for synthesizing the final probe structure. nih.gov |

Mechanisms of Fluorescence Enhancement and Quenching in 2,5,8,11,14-Pentaoxaheptadec-16-yne Probes

When incorporated into fluorescent probes, the oligo(ethylene glycol) chain of 2,5,8,11,14-pentaoxaheptadec-16-yne can significantly influence the fluorophore's quantum yield through various mechanisms. The flexible linker can impact the rotational freedom of the fluorescent molecule. By restricting rotation around vinylic linkages upon interaction with a target analyte, such as G-quadruplex DNA (GQDNA), the fluorescence emission can be enhanced scielo.br.

Conversely, quenching of fluorescence can occur through several processes. Photoinduced electron transfer (PeT) is a common mechanism where the oligo(ethylene glycol) linker, or a moiety attached to it, can donate an electron to the excited fluorophore, causing it to return to the ground state without emitting a photon. The efficiency of PeT is dependent on the distance and orientation between the donor and the acceptor, which can be modulated by the conformation of the flexible linker.

Another quenching mechanism is the formation of non-fluorescent aggregates. The hydrophilic nature of the 2,5,8,11,14-pentaoxaheptadec-16-yne chain can help to prevent this, thereby preserving the fluorescence of the probe in aqueous environments. The specific linker, such as an ethynyl (B1212043) linker, has been shown to affect the fluorescence turn-on behavior of probes upon binding to a target, highlighting the linker's role in modulating emission properties rsc.org.

The interaction of the probe with its local environment, including solvent polarity and the presence of quenching species, is also critical. The oligo(ethylene glycol) chain can influence the solvation shell around the fluorophore, which in turn affects its photophysical properties.

Table 1: Factors Influencing Fluorescence in Probes with Oligo(ethylene Glycol) Linkers

| Factor | Mechanism | Effect on Fluorescence |

| Linker Flexibility | Restriction of intramolecular rotation upon target binding. | Enhancement |

| Photoinduced Electron Transfer (PeT) | Electron transfer from a donor to the excited fluorophore. | Quenching |

| Aggregation | Formation of non-fluorescent dimers or aggregates. | Quenching |

| Linker Structure (e.g., ethynyl) | Influence on intramolecular electron transfer and structural stability upon duplex formation. | Can lead to "turn-on" fluorescence |

| Solvation | Alteration of the microenvironment around the fluorophore. | Enhancement or Quenching |

Cell Penetration Enhancement by 2,5,8,11,14-Pentaoxaheptadec-16-yne

The oligo(ethylene glycol) structure of 2,5,8,11,14-pentaoxaheptadec-16-yne is known to facilitate the transport of molecules across cellular membranes. While not a cell-penetrating peptide itself, its properties can enhance the cellular uptake of conjugated molecules. One proposed mechanism involves the interaction of the polyethylene glycol chain with the phospholipid bilayer of the cell membrane. This interaction can lead to localized dehydration and disruption of the membrane structure, creating transient pores that allow for the passage of conjugated molecules nih.gov.

Furthermore, the hydrophilic and flexible nature of the pentaethylene glycol chain can shield the charge of conjugated molecules, such as DNA, which is typically negatively charged and repelled by the similarly charged cell membrane acs.org. This "stealth" effect reduces non-specific interactions with blood components and can improve the circulation time of drug-delivery complexes in vivo acs.org. The molecular weight of the PEG chain is a critical factor, with studies showing a molecular weight-dependent penetration across skin barriers nih.gov.

Development of Imaging Agents and Biosensors incorporating 2,5,8,11,14-Pentaoxaheptadec-16-yne

The terminal alkyne group of 2,5,8,11,14-pentaoxaheptadec-16-yne allows for its easy incorporation into a variety of molecular constructs via "click chemistry," a highly efficient and specific reaction. This has made it a popular building block for the synthesis of advanced imaging agents and biosensors.

A notable example is the development of a two-photon fluorescent probe for noninvasive imaging in Arabidopsis thaliana researchgate.net. This probe utilized a bi-oligo(ethylene glycol) functional group to enhance its biocompatibility and imaging capabilities within plant tissues. The oligo(ethylene glycol) moiety can improve the water solubility of hydrophobic fluorophores, which is crucial for biological imaging applications scielo.br.

In the realm of biosensors, the 2,5,8,11,14-pentaoxaheptadec-16-yne linker can be used to attach a recognition element (e.g., an antibody, nucleic acid, or small molecule) to a signaling molecule (e.g., a fluorophore). The flexible spacer provided by the oligo(ethylene glycol) chain can be advantageous, allowing the recognition element to bind its target without steric hindrance from the signaling molecule.

Interactions with Biological Systems and Biocompatibility of 2,5,8,11,14-Pentaoxaheptadec-16-yne

The biocompatibility of materials intended for biomedical applications is of paramount importance. Derivatives of polyethylene glycol, such as 2,5,8,11,14-pentaoxaheptadec-16-yne, are generally considered to have favorable biocompatibility profiles.

Studies on Low Toxicity Profile and Biodegradability of 2,5,8,11,14-Pentaoxaheptadec-16-yne

Polyethylene glycol and its derivatives are widely regarded as having low toxicity and are used in numerous pharmaceutical and consumer products chemimpex.com. However, studies have shown that the cytotoxicity of PEG derivatives can be dependent on their molecular weight and concentration rsc.orgresearchgate.net. For instance, some lower molecular weight PEG oligomers have demonstrated toxicity at high concentrations in certain cell lines researchgate.net. In contrast, other studies have found that PEG derivatives like PEG-400 and PEG-2000 are almost non-cytotoxic rsc.org. Copolymers incorporating PEG have also shown excellent biocompatibility in vivo, with normal wound healing and a decrease in inflammatory response over time nih.gov.

The biodegradability of 2,5,8,11,14-pentaoxaheptadec-16-yne is primarily attributed to the oxidative degradation of its ethylene (B1197577) glycol chain rsc.org. In biological systems, ethylene glycol can be metabolized through a series of oxidation steps, leading to the formation of intermediates such as glycolaldehyde, glyoxal, and glycolic acid nih.gov. Microorganisms are capable of utilizing ethylene glycol as a carbon source, leading to its degradation in the environment osti.govresearchgate.net.

Table 2: Summary of Cytotoxicity Studies on PEG Derivatives

| PEG Derivative | Cell Line(s) | Observed Effect | Reference |

| Triethylene glycol (TEG) | HeLa, L929 | Toxic to L929 cells at high concentrations. | researchgate.netrsc.org |

| PEG-400, PEG-2000 | HeLa, L929 | Almost non-cytotoxic. | rsc.org |

| PEG-1000, PEG-4000 | HeLa, L929 | Moderate cytotoxicity, especially at high concentrations. | rsc.org |

| P(PF-co-EG) hydrogels | Endothelial cells | Slight to moderate cytotoxicity in vitro; excellent biocompatibility in vivo. | nih.gov |

Compatibility with Active Ingredients in Biological Contexts

The amphiphilic nature of 2,5,8,11,14-pentaoxaheptadec-16-yne, with its hydrophilic oligo(ethylene glycol) chain and hydrophobic hydrocarbon components, makes it an effective surfactant and emulsifier chemimpex.com. This property is highly beneficial in pharmaceutical formulations, where it can improve the solubility and bioavailability of poorly water-soluble active ingredients chemimpex.com.

As a linker in antibody-drug conjugates (ADCs), the oligo(ethylene glycol) chain can influence the stability and release of the payload google.comnih.gov. The hydrophilicity of the linker can prevent aggregation of the ADC and improve its pharmacokinetic profile. The terminal alkyne allows for precise attachment of the drug to the antibody, ensuring a defined drug-to-antibody ratio (DAR).

Interactions with DNA and Other Biomolecules by 2,5,8,11,14-Pentaoxaheptadec-16-yne Derivatives

Derivatives of 2,5,8,11,14-pentaoxaheptadec-16-yne, often referred to as PEGylated molecules, exhibit complex interactions with biomolecules like DNA and proteins. The presence of the oligo(ethylene glycol) chain can create an "excluded volume" effect, which can increase the effective concentration of other molecules in solution and influence processes like DNA hybridization uwaterloo.ca.

PEGylation can also shield the electrostatic charges of molecules. For example, by neutralizing the negative charge of DNA, PEG can facilitate its condensation and complexation with cationic polymers, which is a key step in the formation of non-viral gene delivery vectors acs.org. The interaction between PEG and DNA can be both chemical and physical, with PEG residues showing favorable chemical interactions with the exposed nucleobase surfaces of melted DNA nih.gov.

Furthermore, surfaces coated with PEG derivatives are known to resist non-specific protein adsorption nih.gov. This property is valuable in the development of biosensors and bio-analytical devices, as it reduces background noise and improves the signal-to-noise ratio.

Antimicrobial Properties and Potential in Drug Delivery

While research specifically focused on 2,5,8,11,14-Pentaoxaheptadec-16-yne is limited, the constituent parts of the molecule—a tetraethylene glycol backbone and a terminal alkyne group—are subjects of extensive investigation in biomedical and pharmaceutical research. The properties of these components suggest potential antimicrobial applications and significant utility in drug delivery systems.

The tetraethylene glycol portion of the molecule is a short-chain polyethylene glycol (PEG). Glycols, in general, have been recognized for their antimicrobial properties for many years. cardiff.ac.uknih.gov For instance, triethylene glycol (TEG), which is structurally similar to the backbone of 2,5,8,11,14-Pentaoxaheptadec-16-yne, has been shown to be an effective disinfectant against a variety of bacteria, influenza A viruses, and Penicillium notatum fungal spores. wikipedia.org Studies have demonstrated the antimicrobial efficacy of glycols against airborne, solution-suspended, and surface-bound microbes. wikipedia.org The United States Environmental Protection Agency has noted the low toxicity of triethylene glycol, leading to its use in air sanitization products. cardiff.ac.uknih.gov Polyethylene glycols of varying molecular weights have also been evaluated for their bactericidal activity. For example, PEG 1000 has shown bactericidal effects against Streptococcus mutans and Escherichia coli at a 25% concentration. nih.gov However, it is important to note that the antimicrobial activity of PEG derivatives can be highly dependent on their functionalization. In one study, while cationic-functionalized polyether oligomers showed antibacterial ability, the purely PEG-functionalized oligomers did not exhibit such activity. nih.govacs.org

The terminal alkyne group provides a reactive handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific joining of molecular components. This functionality is particularly valuable in the field of drug delivery. axispharm.combiochempeg.com Alkyne-terminated oligo(ethylene glycol)s, such as derivatives of 2,5,8,11,14-Pentaoxaheptadec-16-yne, serve as versatile linkers for attaching therapeutic agents to targeting molecules or for creating more complex drug delivery systems. nih.govrsc.org The use of these linkers allows for the synthesis of PEGylated drug conjugates, which can exhibit improved in vivo behavior, such as prolonged circulation times and reduced susceptibility to metabolic enzymes. nih.gov Furthermore, the alkyne group can be used to attach these molecules to larger structures like nanoparticles or hydrogels for controlled drug release. acs.orgresearchgate.net Research has also explored alkyne-containing molecules as potential antimicrobial agents themselves, with some derivatives showing quorum-sensing inhibitory activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

The combination of a hydrophilic, biocompatible tetraethylene glycol chain and a reactive alkyne terminus makes 2,5,8,11,14-Pentaoxaheptadec-16-yne a compound of interest for the development of novel drug delivery platforms and potentially as a component in new antimicrobial strategies.

Research Findings on Related Compounds

| Compound/Class | Microorganism(s) | Observed Effect |

|---|---|---|

| Triethylene Glycol (TEG) | Penicillium notatum, Streptococcus pyogenes, Streptococcus pneumoniae, Mycobacterium bovis, Influenza A virus | Antimicrobial and disinfectant properties. wikipedia.org |

| Polyethylene Glycol (PEG 1000) | Streptococcus mutans, Escherichia coli | Bactericidal activity at 25% concentration. nih.gov |

| Polyethylene Glycol (PEG 400) | Staphylococcus aureus, Enterococcus faecalis | Bactericidal activity at 100% concentration. nih.gov |

| Alkyne-Substituted Dihydropyrrolones | Pseudomonas aeruginosa | Quorum-sensing inhibitory activity. nih.gov |

| Cationic-Functionalized Alkyne Oligomers | Escherichia coli | Antibacterial ability observed at all tested lengths. nih.govacs.org |

| PEG-Functionalized Alkyne Oligomers | Escherichia coli | No antibacterial activity observed. nih.govacs.org |

| Application Area | Role of Alkyne-Terminated PEG/OEG | Key Findings |

|---|---|---|

| Bioconjugation | Linker for attaching targeting peptides (e.g., cRGDfK) and fluorescent probes. | Enables the creation of targeted drug delivery systems and imaging agents. nih.govrsc.org |

| PEGylation | Improves pharmacokinetic properties of therapeutic agents. | PEG-drug conjugates show prolonged circulation and reduced enzymatic degradation. nih.gov |

| Hydrogel Formation | Component in the formation of hydrogels for controlled release. | Alkyne groups allow for cross-linking via click chemistry to form drug-eluting hydrogels. acs.org |

| Nanoparticle Functionalization | Surface modification of nanoparticles. | Used in antibody-drug conjugate (ADC) research and cell imaging. axispharm.com |

| Modular Synthesis of Block Copolymers | Building block for creating linear-dendritic block copolymers. | Allows for the design of nanoassemblies with potential applications in drug delivery. nih.gov |

Spectroscopic and Computational Characterization of 2,5,8,11,14 Pentaoxaheptadec 16 Yne

Spectroscopic Techniques for Structural Elucidation and Analysis of 2,5,8,11,14-Pentaoxaheptadec-16-yne

Spectroscopic methods are indispensable for confirming the identity and purity of 2,5,8,11,14-pentaoxaheptadec-16-yne. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5,8,11,14-Pentaoxaheptadec-16-yne and its Derivatives

NMR spectroscopy is a powerful tool for the structural elucidation of 2,5,8,11,14-pentaoxaheptadec-16-yne, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In the ¹H NMR spectrum, the protons of the polyethylene (B3416737) glycol (PEG) backbone typically appear as a complex multiplet around 3.6 ppm. researchgate.net For derivatives of this compound, such as those with a methyl ether terminus, a distinct singlet for the methoxy (B1213986) (CH₃O-) protons would be observed at approximately 3.37 ppm. researchgate.net The terminal alkyne provides characteristic signals, including a triplet for the methylene (B1212753) protons adjacent to the triple bond (propargyl protons) and a singlet for the terminal alkynyl proton. rsc.org The chemical shift of the alkynyl proton is notably shielded, appearing at a higher field (around 2.0-3.1 ppm) due to the cylindrical anisotropy of the triple bond's π-electron cloud. libretexts.org Long-range coupling between the alkynyl proton and the propargyl protons can also be observed. libretexts.org

The ¹³C NMR spectrum provides further structural confirmation. The repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) exhibit a strong signal around 70 ppm. researchgate.net The carbons of the terminal alkyne are also distinctive, with the sp-hybridized carbons appearing in the range of 68-85 ppm. For instance, in related monocarboxylated PEG, the carbon of the -CH₂OH group appears at 61 ppm, while the carbons of the PEO block are at 70 and 72 ppm. researchgate.net

It is important to note that for high molecular weight PEG derivatives, ¹H-¹³C coupling can lead to the appearance of satellite peaks in the ¹H NMR spectrum, which should not be mistaken for impurities. researchgate.netnih.govnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 2,5,8,11,14-Pentaoxaheptadec-16-yne

| Functional Group | Atom | Expected Chemical Shift (ppm) |

| Ethylene Glycol Chain | -O-C H₂-C H₂-O- | ~70 |

| Ethylene Glycol Chain | -O-CH ₂-CH ₂-O- | ~3.6 |

| Propargyl Group | -O-C H₂-C≡CH | ~69 |

| Propargyl Group | -O-CH ₂-C≡CH | ~4.1 |

| Alkyne | -C≡C H | ~72 |

| Alkyne | -C ≡CH | ~80 |

| Alkyne | -C≡CH | ~2.4 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Characterization of 2,5,8,11,14-Pentaoxaheptadec-16-yne

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2,5,8,11,14-pentaoxaheptadec-16-yne, confirming its elemental composition. For polyethylene glycol and its derivatives, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to prevent extensive fragmentation of the parent molecule. researchgate.netnih.gov

The mass spectrum would be expected to show a prominent peak corresponding to the sodiated molecule [M+Na]⁺, as PEG chains have a high affinity for sodium ions. The fragmentation of PEG chains typically occurs via cleavage of the C-O and C-C bonds within the ether linkages, leading to a characteristic series of peaks separated by 44 Da, corresponding to the mass of the ethylene glycol monomer unit (C₂H₄O). researchgate.net The presence of the terminal alkyne group will influence the fragmentation pattern, and specific fragments corresponding to the loss of the propargyl group or parts of it can be expected.

Automated identification of PEG molecules from tandem mass spectrometry (MS/MS) data can be achieved using protein identification algorithms in conjunction with a database containing "PEG-proteins". nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of 2,5,8,11,14-Pentaoxaheptadec-16-yne Conjugates

2,5,8,11,14-Pentaoxaheptadec-16-yne itself does not exhibit significant absorption in the UV-Vis region as it lacks extensive chromophores. However, its terminal alkyne group is a versatile handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly fluorescent 1,2,3-triazole derivatives. researchgate.net

When conjugated to fluorescent dyes or aromatic systems through the formation of a triazole ring, the resulting products can exhibit strong absorption and emission properties. researchgate.netnih.gov The photophysical properties of these conjugates, such as their absorption and emission maxima and quantum yields, are highly dependent on the nature of the attached chromophore. nih.gov For instance, triazole-based receptors have been shown to exhibit a "turn-on" fluorescence response upon binding to specific anions. nih.gov The stability of gold nanoparticles functionalized with PEG-thiol can be monitored using UV-Visible spectroscopy. rsc.org

Infrared (IR) Spectroscopy of 2,5,8,11,14-Pentaoxaheptadec-16-yne

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in 2,5,8,11,14-pentaoxaheptadec-16-yne.

The most characteristic absorption bands are associated with the terminal alkyne group. A sharp, strong C-H stretching vibration for the sp-hybridized carbon is expected around 3300 cm⁻¹. libretexts.orgorgchemboulder.comxula.edu The C≡C triple bond stretch appears as a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com The presence of the strong C-H stretch is a clear indicator of a terminal alkyne. pnas.org

The polyethylene glycol chain gives rise to a very strong and broad C-O-C stretching band in the region of 1100 cm⁻¹. The C-H stretching vibrations of the methylene groups in the PEG backbone are observed in the 2850-2960 cm⁻¹ region. xula.edu

Table 2: Characteristic IR Absorption Bands for 2,5,8,11,14-Pentaoxaheptadec-16-yne

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | Stretch | ~3300 | Strong, Sharp |

| Alkane C-H | Stretch | 2850-2960 | Strong |

| Alkyne C≡C | Stretch | 2100-2260 | Weak to Medium |

| Ether C-O-C | Stretch | ~1100 | Strong, Broad |

| Alkyne C-H | Bend | 610-700 | Strong |

Computational Chemistry and Theoretical Studies on 2,5,8,11,14-Pentaoxaheptadec-16-yne

Computational chemistry provides a theoretical framework to understand the structural and electronic properties of 2,5,8,11,14-pentaoxaheptadec-16-yne at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for 2,5,8,11,14-Pentaoxaheptadec-16-yne and its Complexes

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like 2,5,8,11,14-pentaoxaheptadec-16-yne. DFT calculations can be employed to determine optimized geometries, binding energies, and electronic properties of the molecule and its complexes. nih.govnih.govacs.orgresearchgate.net

For PEG-based systems, DFT simulations have been used to study their interactions with other molecules and surfaces. For example, the binding energy of a PEGylated system with graphene oxide was calculated to be -25.67 kcal/mol, indicating a stable interaction through hydrogen bonding. nih.govnih.gov Such calculations can predict the most favorable adsorption sites and interaction energies. researchgate.net

In the context of 2,5,8,11,14-pentaoxaheptadec-16-yne, DFT could be used to:

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze Conformational Preferences: Determine the most stable conformations of the flexible PEG chain.

Investigate Reaction Mechanisms: Model the "click" reaction with azides to understand the transition states and reaction energetics.

Study Complex Formation: Analyze the interaction of the ether oxygens with metal cations or the hydrogen bonding capabilities of the terminal alkyne.

The choice of functional and basis set is crucial for obtaining accurate results. For PEG systems, hybrid functionals like B3LYP are often used in conjunction with basis sets such as 6-311+G(d,p).

Molecular Modeling and Dynamics Simulations of 2,5,8,11,14-Pentaoxaheptadec-16-yne Systems

Molecular modeling and dynamics (MD) simulations are powerful tools to investigate the structure, dynamics, and interactions of 2,5,8,11,14-pentaoxaheptadec-16-yne in various environments. While specific MD studies on this exact molecule are not abundant in the literature, extensive research on its constituent, ethylene glycol (EG) and oligo(ethylene glycol) (OEG), provides a solid foundation for understanding its behavior. researchgate.netnih.gov

MD simulations of oligo(ethylene glycol) systems are typically performed using atomistic force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), which has been refined to accurately reproduce experimental data like density and heat of vaporization for liquid ethylene glycol. researchgate.net These simulations provide insights into the intermolecular and intramolecular interactions, including the critical role of hydrogen bonding. researchgate.netnih.gov In pure liquid ethylene glycol, each molecule has an average coordination number of five neighboring molecules, with a complex network of hydrogen bonds. researchgate.net The hydrogen-bond half-life in liquid ethylene glycol has been calculated to be approximately 1.5 picoseconds, indicating frequent breaking and reformation of these bonds due to rotational and vibrational motions. nih.gov

For 2,5,8,11,14-pentaoxaheptadec-16-yne, MD simulations would similarly focus on the conformational dynamics of the OEG chain, the hydration of the ether oxygens, and the interactions of the terminal alkyne group. Such simulations are essential for understanding its solubility, how it interacts with surfaces or biomolecules, and its role as a linker in larger molecular constructs. chemimpex.com The table below summarizes key parameters often used and derived from MD simulations of related oligo(ethylene glycol) systems.

| Simulation Parameter/Result | Typical Value/Methodology for OEG Systems | Relevance to 2,5,8,11,14-Pentaoxaheptadec-16-yne |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) researchgate.netnih.gov | Provides a reliable framework for modeling the inter- and intramolecular forces governing the molecule's behavior. |

| Ensemble | NpT (isothermal-isobaric) researchgate.net | Allows for the study of the molecule's properties at constant temperature and pressure, mimicking experimental conditions. |

| Hydrogen Bond Lifetime | ~1.5 ps (half-life) in liquid ethylene glycol nih.gov | Indicates the dynamic nature of hydrogen bonding involving the ether oxygens and any available donors. |

| Coordination Number | ~5 for ethylene glycol in its pure liquid researchgate.net | Helps to understand the local solvent structure around the OEG chain. |

Prediction of Electronic and Optical Properties of 2,5,8,11,14-Pentaoxaheptadec-16-yne Derivatives

The terminal alkyne group of 2,5,8,11,14-pentaoxaheptadec-16-yne is a versatile functional handle for creating a wide array of derivatives, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". iris-biotech.de This allows for the conjugation of this hydrophilic PEG linker to various molecular entities, including fluorophores, bioactive molecules, or surfaces. The electronic and optical properties of the resulting derivatives are of significant interest for applications in bioimaging and sensing.

The prediction of these properties is typically achieved through computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). arxiv.org These first-principles calculations can determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and electron affinities. arxiv.org TD-DFT is further used to simulate electronic absorption spectra, providing information on the wavelengths of maximum absorption and the intensity of electronic transitions. arxiv.org